2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H7F3INO and its molecular weight is 365.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogen Shuffling in Pyridines
Mongin et al. (1998) explored the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, demonstrating the potential of halogen shuffling in pyridines for further manipulation in reaction sequences. This study highlights the versatility of halogenated pyridines in chemical synthesis (Mongin, Tognini, Cottet, & Schlosser, 1998).
Trifluoromethyl-substituted Pyridines Synthesis
Cottet and Schlosser (2002) extended a method for synthesizing trifluoromethyl-substituted pyridines, showcasing the efficient conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines. This research indicates the potential for diverse functionalization of pyridines, including the incorporation of trifluoromethyl groups (Cottet & Schlosser, 2002).
Trifluoroacetylating Reagents
Keumi et al. (1990) developed a new trifluoroacetylating reagent, 2-(trifluoroacetyloxy)pyridine (TFAP), effective in trifluoroacetylating amines and alcohols. This highlights the role of pyridine derivatives in the synthesis of fluorinated compounds, a key area in medicinal and material chemistry (Keumi, Shimada, Morita, & Kitajima, 1990).
Malaria Treatment and Prevention
Chavchich et al. (2016) conducted studies on trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment, selecting JPC-3210 as a lead compound due to its superior antimalarial activity. This research underscores the pharmaceutical applications of pyridine derivatives in combating diseases like malaria (Chavchich et al., 2016).
Synthesis and Structural Characterization
Chernov'yants et al. (2011) investigated the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, a potential antithyroid drug, demonstrating the versatility of trifluoromethyl pyridines in forming complexes with iodine, which can have implications in drug design and synthesis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Functionalization of Pyridines
Schlosser and Marull (2003) highlighted the selective metalation and functionalization of 2-(trifluoromethyl)pyridine at different positions, opening avenues for site-selective synthesis in organic chemistry. This research shows the applicability of pyridine derivatives in complex synthetic processes (Schlosser & Marull, 2003).
Properties
IUPAC Name |
2-(4-iodophenoxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3INO/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUANWEPSRBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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